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molecular formula C17H16O6 B8360163 3-[3-(2,4-Dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one

3-[3-(2,4-Dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one

Cat. No. B8360163
M. Wt: 316.30 g/mol
InChI Key: VHGRKJFEYYBBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06861419B2

Procedure details

3-Acetyl-4-hydroxy-6-methyl-pyran-2-one (5.07 g, 30.15 mmol) and 2,4-dimethoxybenzaldehyde (5.03 g, 30.27 mmol) were combined in a 250 mL round bottom flask. Absolute ethanol (20 mL) and piperidine (0.10 eq, 0.30 mL, 3.0 mmol) were added and the mixture heated to between 80 and 85 ° C. The reaction was monitored by TLC (silica gel, hexane-ethyl acetate (1:1 v/v) and methylene chloride-ethyl acetate-acetone (5:5:1 v/v)) and analytical HPLC. After 20 hours (>95% completion) the reaction mixture was cooled to room temperature to provide 3-[3-(2,4-dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one as a bright orange crystalline precipitate. MS M+317. NMR (CDCl3-TMS): d 8.31 (m, 2H), 7.69 (d, 1H, J=9 Hz), 6.54 (d, 1H, J=9 Hz), 6.45 (s, 1H), 5.93 (s, 1H), 3.91 (s, 3H), 3.87 (s, 3H), 2.26 (s, 3H) NMR (DMSO-d6): d 8.11 (s, 2H), 7.62 (d, 1H, J=9 Hz), 6.63 (bs, 2H), 6.23 (s, 1H), 3.87 (s, 3H), 3.82 (s, 3H), 2.28 (s, 3H).
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
methylene chloride ethyl acetate acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:12])[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].[CH3:13][O:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH:17]=O.C(O)C.N1CCCCC1>C(Cl)Cl.C(OCC)(=O)C.CC(C)=O.CCCCCC.C(OCC)(=O)C>[CH3:13][O:14][C:15]1[CH:22]=[C:21]([O:23][CH3:24])[CH:20]=[CH:19][C:16]=1[CH:17]=[CH:2][C:1]([C:4]1[C:5](=[O:12])[O:6][C:7]([CH3:11])=[CH:8][C:9]=1[OH:10])=[O:3] |f:4.5.6,7.8|

Inputs

Step One
Name
Quantity
5.07 g
Type
reactant
Smiles
C(C)(=O)C=1C(OC(=CC1O)C)=O
Name
Quantity
5.03 g
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
methylene chloride ethyl acetate acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C(C)(=O)OCC.CC(=O)C
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to between 80 and 85 ° C

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)OC)C=CC(=O)C=1C(OC(=CC1O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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